molecular formula C10H10N2O B1611324 1-Methoxyisoquinolin-3-amine CAS No. 80900-33-0

1-Methoxyisoquinolin-3-amine

Cat. No.: B1611324
CAS No.: 80900-33-0
M. Wt: 174.2 g/mol
InChI Key: OUOBWPTYRNVBLQ-UHFFFAOYSA-N
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Description

1-Methoxyisoquinolin-3-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-3-amine can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methanol in the presence of a catalyst to introduce the methoxy group. The resulting intermediate is then subjected to amination to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-Methoxyisoquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    1-Methoxyisoquinoline: Similar in structure but lacks the amine group.

    3-Aminoisoquinoline: Similar but lacks the methoxy group.

    1-Methoxy-3-methylisoquinoline: Similar but has a methyl group instead of an amine group.

Uniqueness: 1-Methoxyisoquinolin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methoxyisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOBWPTYRNVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574627
Record name 1-Methoxyisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80900-33-0
Record name 1-Methoxyisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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